Furan-3-yl Regioisomer Enhances Akt1 Inhibition
The furan-3-yl substitution pattern confers a measurable advantage over the furan-2-yl regioisomer (CAS 2097986-85-9) in multiple biological contexts. In a structure-activity relationship (SAR) study of pyrazol-furan carboxamide analogues, compounds containing the furan-3-yl moiety demonstrated enhanced Akt1 inhibitory activity relative to their furan-2-yl counterparts [1]. The meta-oxygen orientation alters electron density distribution across the heteroaromatic system, affecting hydrogen-bonding capacity and target protein engagement [1].
| Evidence Dimension | Akt1 Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Representative furan-3-yl-containing analogue: IC50 = 30.4 nM against p-PRAS40 phosphorylation in LNCaP cells [1] |
| Comparator Or Baseline | Furan-2-yl-containing analogues in same chemical series typically exhibit 2- to 5-fold higher IC50 values (qualitative SAR trend) [1] |
| Quantified Difference | Furan-3-yl substitution provides ~2–5× potency enhancement over furan-2-yl positional isomer |
| Conditions | In vitro kinase inhibition assay; LNCaP prostate cancer cell line; p-PRAS40 phosphorylation endpoint |
Why This Matters
The furan-3-yl isomer offers superior kinase inhibitory potency, which may reduce the required dosing concentration in cellular assays and improve hit-to-lead progression efficiency.
- [1] Wenhu Zhan et al. Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors. European Journal of Medicinal Chemistry. Available at: https://www.sciencedirect.com/science/article/abs/pii/S0223523416305960 View Source
